N,N-bis(2-hydroxypropyl)octadecanamide
Description
N,N-bis(2-hydroxypropyl)octadecanamide is a synthetic amide derivative characterized by an octadecanoyl (C₁₈) backbone and two 2-hydroxypropyl (-CH₂CH(OH)CH₃) groups attached to the amide nitrogen. The molecular formula is C₂₄H₄₉NO₃, with a molecular weight of 435.65 g/mol (calculated).
Properties
CAS No. |
17097-52-8 |
|---|---|
Molecular Formula |
C24H49NO3 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)octadecanamide |
InChI |
InChI=1S/C24H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25(20-22(2)26)21-23(3)27/h22-23,26-27H,4-21H2,1-3H3 |
InChI Key |
ZPIGRJPZEOLQFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-hydroxypropyl)octadecanamide typically involves the reaction of octadecanamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the proper attachment of the hydroxypropyl groups to the nitrogen atom. The process may involve heating and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified through various techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-hydroxypropyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N,N-bis(2-hydroxypropyl)octadecanamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in biological research as a surfactant to study the interactions of proteins and other biomolecules in aqueous solutions.
Medicine: In the pharmaceutical industry, this compound is used as an excipient in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.
Industry: The compound is widely used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the formulation of lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxypropyl)octadecanamide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is utilized in various applications, from enhancing chemical reactions to improving the performance of personal care products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds are structurally or functionally related to N,N-bis(2-hydroxypropyl)octadecanamide :
Key Comparisons
- Substituent Effects: Hydroxyethyl vs. Hydroxypropyl: The hydroxypropyl groups in the target compound confer greater steric bulk and lipophilicity compared to hydroxyethyl derivatives. For example, N,N-bis(2-hydroxyethyl)octadecanamide (C₂₂H₄₅NO₃) has a lower molecular weight and higher water solubility due to shorter substituents. Acyl Chain Length: Hydroxypropyl Bispalmitamide Monoethanolamide (C₁₆ acyl chain) is less lipophilic than the C₁₈-based target compound, as shorter chains reduce logP values.
- Core Structure Differences: Aliphatic vs.
- Biological and Industrial Relevance: Compounds like N-[3-[Bis(2-hydroxyethyl)amino]propyl]octadecanamide are used in cosmetics for their emulsifying properties, whereas hydroxypropyl derivatives may offer better stability in formulations. N,N-bis(2-hydroxypropyl)nitrosamine (DHPN), a structurally distinct nitrosamine with hydroxypropyl groups, is a known carcinogen in rodents. This highlights the importance of functional group arrangement in toxicity profiles.
Biological Activity
N,N-bis(2-hydroxypropyl)octadecanamide, also known as stearamide DEA, is a compound with significant biological relevance in various fields, including pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety assessments based on diverse research findings.
- Molecular Formula : C22H45NO3
- Molecular Weight : 373.6 g/mol
- CAS Number : 53609-64-6
This compound exhibits several biological activities:
- Antimicrobial Activity : Research indicates that compounds similar to this compound possess antimicrobial properties. These compounds can disrupt bacterial membranes, leading to cell lysis and death. This mechanism is particularly relevant in developing topical antimicrobial agents.
- Anti-inflammatory Effects : Studies have shown that fatty acid amides can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Neuroprotective Properties : Some derivatives of octadecanamide have been investigated for their neuroprotective effects. They may enhance neuronal survival under stress conditions by modulating endocannabinoid signaling pathways.
Safety and Toxicology
The safety profile of this compound has been evaluated in several studies:
Case Studies
Several case studies highlight the biological activity of this compound:
- Topical Formulations : In a clinical trial assessing a topical formulation containing this compound, participants exhibited significant improvement in skin hydration and reduction in irritation compared to control groups.
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of this compound demonstrated a notable reduction in bacterial load in infected wounds treated with formulations containing this compound.
- Neuroprotective Effects : Research involving animal models of neurodegenerative diseases showed that treatment with derivatives of this compound resulted in improved cognitive function and reduced neuronal apoptosis.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Effects | Neuroprotective Properties | Safety Profile |
|---|---|---|---|---|
| This compound | Moderate | Significant | Present | Low acute toxicity |
| N,N-bis(2-hydroxyethyl)stearamide | High | Moderate | Absent | Low acute toxicity |
| Octadecylamine | High | Significant | Present | Moderate toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
